molecular formula C21H24F3N5O3S B2570233 Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate CAS No. 886913-39-9

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate

Cat. No.: B2570233
CAS No.: 886913-39-9
M. Wt: 483.51
InChI Key: ITSOUBVPWFTBIK-UHFFFAOYSA-N
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Description

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core, a piperazine ring, and a 4-(trifluoromethyl)phenyl substituent. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (hydroxy) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-[4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N5O3S/c1-3-15-25-19-29(26-15)18(30)17(33-19)16(13-5-7-14(8-6-13)21(22,23)24)27-9-11-28(12-10-27)20(31)32-4-2/h5-8,16,30H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSOUBVPWFTBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(F)(F)F)N4CCN(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O5SC_{21}H_{25}N_{5}O_{5}S with a molecular weight of approximately 459.52 g/mol. The compound contains a thiazole ring, a piperazine moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its unique biological properties.

Target Proteins : The primary targets of this compound include activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB). These proteins are crucial in regulating cellular stress responses and inflammatory processes.

Biochemical Pathways :

  • Endoplasmic Reticulum (ER) Stress Pathway : The compound modulates the ER stress response, which is essential for protein folding and quality control within the cell.
  • NF-kB Inflammatory Pathway : It also influences the NF-kB pathway, which plays a significant role in inflammation and immune responses.

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective effects. It has been shown to reduce neuronal cell death in various models of neurodegeneration, likely through its anti-inflammatory actions and ability to alleviate ER stress.

Anti-inflammatory Effects

The compound demonstrates significant anti-inflammatory properties by inhibiting the activation of NF-kB and reducing the expression of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable properties such as adequate solubility and stability. These factors are critical for its potential use in therapeutic settings. The formation of C-N bonds during its action may require specific conditions such as elevated temperatures to enhance efficacy.

Case Studies and Experimental Evidence

  • Neuroprotection in Animal Models : In studies involving animal models of Alzheimer's disease, the compound was administered to evaluate its protective effects against cognitive decline. Results showed a significant improvement in memory retention and reduction in neuroinflammatory markers compared to control groups.
  • Inflammation Reduction in Cell Cultures : In vitro experiments using human cell lines demonstrated that treatment with this compound led to a marked decrease in inflammatory cytokine production following stimulation with lipopolysaccharides (LPS).

Data Summary

Property Value
Molecular FormulaC21H25N5O5SC_{21}H_{25}N_{5}O_{5}S
Molecular Weight459.52 g/mol
Primary TargetsATF4, NF-kB
Key ActivitiesNeuroprotection, Anti-inflammatory
MechanismsModulation of ER stress and NF-kB pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several derivatives reported in the literature. Key comparisons include:

Compound Core Structure Substituents Key Properties/Activities
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate Thiazolo-triazole + piperazine 3-fluorophenyl (electron-withdrawing) Higher polarity due to fluorine; potential CNS activity inferred from piperazine derivatives.
Ethyl 6-substituted-1-((1-(4-substituted phenyl)-1,2,3-triazol-4-yl) methyl)-4-oxoquinoline-3-carboxylate Triazole + quinoline Varied substituents (Cl, F at phenyl) Antitumor activity (IC₅₀: 13–15 μM against HL60 cell line).
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Pyrazole-triazole-thiadiazole hybrid 4-methoxyphenyl (electron-donating) Antifungal potential via 14-α-demethylase inhibition (docking studies).
Target Compound Thiazolo-triazole + piperazine 4-(trifluoromethyl)phenyl (strongly electron-withdrawing), ethyl ester Predicted enhanced lipophilicity (logP ~3.5) and metabolic stability vs. fluorophenyl analogs.

Key Structural Differences:

  • The ethyl ester at the piperazine nitrogen may offer better hydrolytic stability than methyl or acetyl groups seen in related compounds .

Physicochemical Properties

  • Solubility: The ethyl ester improves solubility in polar aprotic solvents (e.g., DMF, acetone) compared to non-esterified analogs .
  • Acidity : The hydroxyl group on the thiazolo-triazole core (pKa ~8–9) may enable pH-dependent solubility, akin to triazolone derivatives .

Research Findings and Implications

  • Structural Optimization : The trifluoromethyl group balances lipophilicity and electronic effects, making the compound a candidate for in vivo studies.
  • Synthetic Challenges : Steric hindrance from the 4-(trifluoromethyl)phenyl group may complicate cyclization steps, requiring optimized conditions (e.g., high-temperature reflux in THF) .
  • Biological Screening Priorities : Prioritize assays for antitumor (e.g., HL60, HepG2 cell lines) and AChE inhibitory activity based on analog data .

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